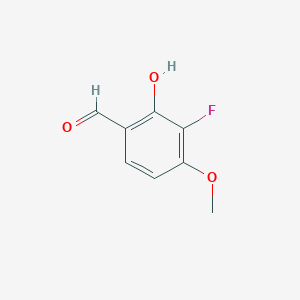

3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIHBKCATSECDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Recent Advancements in Regioselective Fluorination Techniques Applied to Aromatic Systems for 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde Synthesis

The synthesis of this compound presents a significant challenge in controlling the precise placement of the fluorine atom on the aromatic ring. The hydroxyl and methoxy (B1213986) groups are strongly activating and ortho-, para-directing, making the C3 position a non-trivial target for substitution. Recent advancements in electrophilic fluorination have provided tools to overcome these regioselectivity challenges.

A plausible synthetic route involves the direct fluorination of a suitable precursor, such as 2-hydroxy-4-methoxybenzaldehyde (B30951). The hydroxyl group at C2 directs electrophiles to the C3 and C5 positions. Modern electrophilic fluorinating agents, often containing an N-F bond, are employed for this purpose. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their relative safety and efficacy. The choice of solvent and reaction conditions is critical to favor fluorination at the C3 position over the more sterically accessible C5 position.

Key strategies for achieving regioselectivity include:

Steric Hindrance: While the C5 position is electronically favored, introducing bulky groups temporarily at or near this position can direct the incoming electrophile to C3.

Directed Metalation: A directed ortho-metalation approach can be envisioned, where a directing group guides a lithium or other metal species to the C3 position, which is then quenched with an electrophilic fluorine source.

Catalyst Control: The use of transition-metal catalysts can alter the electronic properties of the aromatic ring or the fluorinating agent, thereby influencing the site of fluorination. solubilityofthings.com

While traditional methods like the Balz–Schiemann reaction exist for introducing fluorine onto aromatic rings, they often require harsh conditions and can be hazardous, making modern electrophilic fluorination a more attractive approach for complex molecules. dovepress.com

Strategies for the Introduction and Modification of Hydroxyl and Methoxy Groups on Benzaldehyde (B42025) Scaffolds Leading to this compound

The strategic placement of the hydroxyl and methoxy groups is as crucial as the fluorination step. Several synthetic pathways can be employed, often starting from more readily available precursors.

One effective strategy begins with a precursor like 3-fluoro-4-methoxyphenol. The aldehyde group can then be introduced at the C2 position, ortho to the hydroxyl group, via a formylation reaction. Several classical methods are available for ortho-formylation of phenols:

Duff Reaction: Uses hexamethylenetetramine under acidic conditions.

Reimer-Tiemann Reaction: Involves chloroform and a strong base, though it can suffer from poor regioselectivity.

Magnesium Chloride-Mediated Formylation: A milder, highly regioselective method that uses paraformaldehyde in the presence of MgCl₂ and a base like triethylamine. mdma.chorgsyn.orgorgsyn.org This method is particularly effective for activated phenols and gives exclusively ortho-formylation. orgsyn.orgorgsyn.org

An alternative approach involves the selective O-methylation of a dihydroxy precursor, such as 3-fluoro-2,4-dihydroxybenzaldehyde. The selective methylation of the 4-hydroxyl group over the 2-hydroxyl group can be challenging. The acidity of the phenolic hydroxyls often controls the selectivity. nih.gov The 2-hydroxyl group's acidity is influenced by its intramolecular hydrogen bond with the adjacent aldehyde group, which can be exploited to achieve regioselective methylation at the C4 position using a mild base and a methylating agent like dimethyl sulfate. nih.govmdpi.com

Furthermore, demethylation is a key tool. For instance, starting with a dimethoxy compound, one methoxy group can be selectively cleaved to yield a hydroxyl group. A reaction converting 3-fluoro-4-methoxybenzaldehyde (B1294953) to 3-fluoro-4-hydroxybenzaldehyde (B106929) using hydrobromic acid demonstrates a high-yield demethylation process that could be adapted for related structures. chemicalbook.com The synthesis of a similar compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, involved a sequence of formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and subsequent selective demethylation, showcasing the variety of techniques available for manipulating these functional groups on a benzaldehyde scaffold. whiterose.ac.uk

Optimization of Reaction Conditions for High-Yield and Purity Synthesis of this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters for optimization include the choice of reagents, solvents, catalysts, temperature, and reaction time.

For formylation reactions like the Vilsmeier-Haack reaction, which can be used to introduce the aldehyde group, the choice of the formylating agent (e.g., DMF/POCl₃ vs. DMF/SOCl₂) and solvent can significantly impact yield and reaction time. rsc.orgchemistrysteps.com Studies on phenols have shown that solvent-free conditions or microwave irradiation can dramatically reduce reaction times and improve yields compared to traditional solution-phase methods.

In the case of selective alkylation to introduce the methoxy group, the choice of base is critical. A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes found that milder bases like sodium bicarbonate (NaHCO₃) in toluene can favor mono-methylation at the desired position with minimal formation of the dimethylated by-product. researchgate.net

The table below illustrates how reaction conditions can be optimized for a key synthetic step, such as the selective O-methylation of a dihydroxy precursor.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-O-methyl product (%) | Yield of 2,4-di-O-methyl product (%) |

|---|---|---|---|---|---|

| K₂CO₃ | Acetone | 56 (Reflux) | 12 | 65 | 25 |

| NaHCO₃ | Toluene | 110 (Reflux) | 8 | 85 | <5 |

| CsHCO₃ | Acetonitrile (B52724) | 80 | 6 | 92 | <2 |

| Et₃N | DCM | 25 (RT) | 24 | 40 | 10 |

This table is illustrative, based on general principles and data from analogous reactions. researchgate.net

For the ortho-formylation of phenols using the MgCl₂/Et₃N/paraformaldehyde system, reaction times are typically 2-4 hours, and the choice of solvent between tetrahydrofuran (THF) and acetonitrile has a negligible effect on yield. orgsyn.org However, prolonged reaction times can lead to the formation of by-products, necessitating careful monitoring. mdma.ch

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Developing green synthetic routes for this compound involves adhering to the principles of green chemistry, such as using less hazardous reagents, employing safer solvents, improving atom economy, and using catalytic methods. scranton.edu

Solvent Selection: Traditional syntheses often employ volatile organic compounds (VOCs) like dichloromethane or DMF. Green alternatives include the use of more benign solvents such as ethanol, water, or deep eutectic solvents (DESs). nih.gov For instance, certain electrophilic aromatic substitutions have been successfully carried out in DESs, which can act as both the solvent and catalyst, increasing the sustainability of the process.

Catalytic Methods: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry.

Catalytic Formylation: Instead of classical methods that generate significant waste, catalytic approaches for the synthesis of benzaldehydes are being developed. This includes the direct oxidation of substituted toluenes using catalysts like vanadium pentoxide or manganese oxides. vedantu.comgoogle.com

Catalytic Hydrogenation/Oxidation: The synthesis of benzaldehyde derivatives can often be achieved through catalytic hydrogenation of corresponding benzoyl chlorides or selective oxidation of benzyl alcohols. researchgate.netfrontiersin.org Utilizing efficient heterogeneous catalysts can simplify product purification and allow for catalyst recycling. researchgate.net

Atom Economy and Process Intensification:

Solvent-free reactions, such as performing Vilsmeier-Haack formylations by grinding reagents in a mortar and pestle or using microwave assistance, can drastically reduce solvent waste and energy consumption.

Recent developments in fluorine chemistry are also moving towards greener methods, avoiding hazardous reagents like HF or explosive diazonium salts in favor of more manageable and efficient fluorinating agents. dovepress.comeurekalert.org

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, cost-effective, and safer.

Spectroscopic and Spectrometric Elucidation of 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Detailed studies outlining the electronic transitions and conjugation patterns of this compound via UV-Vis spectroscopy are not available in the searched scientific literature. The absorption maxima (λmax), which are crucial for understanding the π→π* and n→π* electronic transitions within the molecule's conjugated system, have not been reported. The conjugated system, consisting of the benzene (B151609) ring substituted with an aldehyde, a hydroxyl, a methoxy (B1213986) group, and a fluorine atom, is expected to exhibit characteristic absorption bands in the UV-Vis region. However, without experimental data or computational studies such as Time-Dependent Density Functional Theory (TD-DFT) calculations specific to this molecule, a quantitative analysis of its absorption spectrum and the influence of its specific substitution pattern cannot be provided.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives

There are no published X-ray crystallography studies available for this compound or its crystalline derivatives in the searched literature. Consequently, information regarding its crystal structure, such as the crystal system, space group, unit cell dimensions, and key intramolecular or intermolecular interactions (e.g., hydrogen bonding), remains uncharacterized. While crystallographic data is available for isomers like 3-hydroxy-4-methoxybenzaldehyde, this information cannot be extrapolated to describe the precise solid-state conformation and packing of the title compound due to the different electronic and steric effects of the fluorine atom at the 3-position.

Computational and Theoretical Investigations of 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde (e.g., HOMO-LUMO Gap, MESP)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to determine their geometric and electronic properties.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can be employed to optimize the molecular geometry of the compound. For a closely related analogue, 3-fluoro-4-methoxybenzaldehyde (B1294953), such calculations have revealed the existence of two stable conformers, cis and trans, which differ in the orientation of the aldehyde group relative to the fluorine substituent. iku.edu.trresearchgate.net The cis conformer was found to be slightly more stable than the trans form. iku.edu.trresearchgate.net A similar conformational landscape would be expected for this compound, influenced by the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For many benzaldehyde (B42025) derivatives, the HOMO-LUMO gap is a determinant of their charge transfer properties and potential for nonlinear optical activity. mdpi.com

The Molecular Electrostatic Potential (MESP) surface is another important output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In substituted benzaldehydes, the oxygen atom of the carbonyl group typically represents a region of high electron density (negative potential), while the hydrogen atoms, particularly of the hydroxyl group, are electron-poor (positive potential). mdpi.com This information is crucial for predicting how the molecule will interact with other molecules and biological targets.

Table 1: Representative DFT-Calculated Properties for Substituted Benzaldehydes

| Property | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MESP Min/Max | Minimum and maximum values of the molecular electrostatic potential. | Identifies sites for electrophilic and nucleophilic attack. |

Note: The table presents general properties calculated via DFT for substituted benzaldehydes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational flexibility of this compound and the influence of solvent on its structure and dynamics over time.

An MD simulation would typically involve placing the molecule in a simulated box of solvent, such as water, and then calculating the forces between the atoms and the trajectories of the atoms over a specific period. This allows for the exploration of the molecule's conformational space, identifying the most stable or frequently occurring shapes. For this compound, MD simulations could elucidate the dynamics of the rotatable bonds, such as the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.

Furthermore, MD simulations are invaluable for studying solvation effects. They can reveal how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the solute's conformation and properties. The hydrogen bonding capabilities of the hydroxyl and aldehyde groups in this compound would be of particular interest, as MD can model the dynamic formation and breaking of hydrogen bonds with water molecules. Such simulations are instrumental in understanding the behavior of molecules in biological environments. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues (Focused on physicochemical properties or in vitro biological parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models are built by correlating variations in molecular descriptors with observed changes in activity or properties for a series of related compounds.

For analogues of this compound, a QSAR study might aim to predict their antimicrobial or enzyme inhibitory activity. jmaterenvironsci.comwhiterose.ac.uk A QSPR study could focus on predicting properties like solubility, boiling point, or chromatographic retention times.

The process of building a QSAR/QSPR model involves several steps:

Data Set Selection: A series of benzaldehyde analogues with known experimental data (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the activity or property. jmaterenvironsci.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation methods to ensure its reliability. nih.gov

Once a validated QSAR/QSPR model is established, it can be used to predict the activity or properties of new, untested analogues of this compound, thereby guiding the design of new compounds with desired characteristics.

Prediction of Spectroscopic Properties of this compound Using Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data.

For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. A computational and low-temperature infrared spectroscopy investigation on the closely related 3-fluoro-4-methoxybenzaldehyde has demonstrated a good agreement between the calculated vibrational frequencies (using DFT at the B3LYP/6-311++G(d,p) level) and the experimental IR spectra. iku.edu.trresearchgate.net This allows for a detailed assignment of the vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the NMR shielding tensors, the chemical shifts can be estimated and compared with experimental spectra. This is particularly useful for confirming the structure of a synthesized compound or for understanding how substitutions on the benzene ring influence the electronic environment of the different nuclei.

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Methodological Approach |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT frequency calculations |

| Raman Spectroscopy | Raman scattering activities | DFT frequency calculations |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | GIAO, DFT |

| ¹³C NMR Spectroscopy | Chemical shifts | GIAO, DFT |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Time-Dependent DFT (TD-DFT) |

Reactivity and Reaction Mechanisms of 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving the Benzaldehyde (B42025) Moiety

The benzaldehyde moiety of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde presents a complex landscape for aromatic substitution reactions, influenced by the interplay of its various substituents. The aromatic ring's reactivity towards electrophiles is generally diminished due to the electron-withdrawing nature of the aldehyde group. Conversely, this deactivation, coupled with the presence of the fluorine atom, can render the ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.

In the context of SNAr reactions, the electron density at the carbon atom undergoing substitution is a critical factor. Studies on structurally similar compounds, such as fluorinated, nitro-substituted, and trimethylammonium-substituted benzaldehydes, have shown a correlation between the 13C-NMR chemical shift of the reactive aryl carbon and the yield of [¹⁸F]fluorination. researchgate.net This suggests that a lower electron density at the reaction site enhances the rate of nucleophilic attack. For benzaldehydes with a leaving group and a methoxy (B1213986) substituent, SNAr reactions have been studied, indicating that the position of the methoxy group relative to the other substituents can significantly influence the reaction's outcome. researchgate.net

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the available literature, general principles suggest that the directing effects of the hydroxyl, methoxy, and fluoro groups would compete with the deactivating effect of the aldehyde. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The aldehyde group is a meta-directing deactivator. The ultimate regioselectivity of such reactions would depend on the specific electrophile and reaction conditions.

Reactions of the Aldehyde Functional Group: Condensations, Oxidations, and Reductions of this compound

The aldehyde functional group in this compound is a versatile site for a variety of chemical transformations, including condensations, oxidations, and reductions. These reactions allow for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases. Vanillin (B372448), a structurally similar compound, has been shown to react with a variety of amines and hydrazides to form Schiff base derivatives. researchgate.net Similarly, 3-Fluoro-4-hydroxybenzaldehyde (B106929), another related compound, is used to synthesize curcuminoid analogues through aldol (B89426) condensation with ketones and hydrazone derivatives via condensation with phenylhydrazine (B124118) derivatives. ossila.com These reactions highlight the potential of this compound to participate in similar transformations.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of substituted benzaldehydes with KMnO₄ has been studied, and the reaction rates are influenced by the nature of the substituents on the aromatic ring. rsc.org For example, electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups decrease it. rsc.org The oxidation of this compound would yield 3-fluoro-2-hydroxy-4-methoxybenzoic acid.

Reduction Reactions: The aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of various para-substituted benzaldehydes with NaBH₄ has been investigated, with reaction rates being dependent on the electronic properties of the substituents. rsc.org The reduction of this compound would result in the formation of (3-fluoro-2-hydroxy-4-methoxyphenyl)methanol.

| Reaction Type | Reagents | Product Functional Group | Example from Related Compounds |

|---|---|---|---|

| Condensation (Schiff Base) | Amines (e.g., R-NH₂) | Imine (C=N) | Vanillin with various amines researchgate.net |

| Condensation (Aldol) | Ketones (e.g., R-CO-CH₃) | α,β-Unsaturated ketone | 3-Fluoro-4-hydroxybenzaldehyde with ketones ossila.com |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid (COOH) | Oxidation of para-substituted benzaldehydes with KMnO₄ rsc.org |

| Reduction | NaBH₄, LiAlH₄ | Primary alcohol (CH₂OH) | Reduction of para-substituted benzaldehydes with NaBH₄ rsc.org |

Role of Fluorine, Hydroxyl, and Methoxy Substituents in Modulating Reactivity and Regioselectivity of this compound

The reactivity and regioselectivity of this compound are intricately controlled by the electronic and steric effects of its three substituents: fluorine, hydroxyl, and methoxy groups.

The fluorine atom , being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, it also has a weak electron-donating resonance effect (+R) and is ortho-, para-directing. The presence of fluorine can also influence the acidity of the neighboring hydroxyl group and modulate the reactivity of the aldehyde. In the synthesis of 3-fluorosalicylaldehyde (B1296999) from ortho-fluorophenol, the fluorine substituent is noted to have significant effects on the meta and para positions relative to the hydroxyl group. google.com

The hydroxyl group is a strongly activating, ortho-, para-directing substituent due to its potent +R effect, which outweighs its -I effect. It significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The hydroxyl group can also form intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule.

The combined influence of these three substituents on this compound results in a complex pattern of activation and deactivation across the aromatic ring. The hydroxyl and methoxy groups strongly activate the ring, while the fluorine and aldehyde groups deactivate it. The regioselectivity of electrophilic substitution will be directed to the positions ortho and para to the strongly activating hydroxyl and methoxy groups, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For nucleophilic reactions, the electron-withdrawing properties of the fluorine and aldehyde groups would be key in facilitating attack, particularly at positions ortho or para to these groups.

Derivatization Strategies for Expanding the Chemical Space and Structural Diversity of this compound

The structural framework of this compound offers multiple sites for derivatization, allowing for the expansion of its chemical space and the creation of diverse molecular architectures. Key strategies focus on the modification of the aldehyde, hydroxyl, and aromatic ring functionalities.

The aldehyde group is a primary target for derivatization. As discussed, it can be converted into a variety of functional groups through condensation, oxidation, and reduction reactions. rsc.org For example, condensation with hydrazines can yield hydrazones, which are valuable intermediates in organic synthesis and have been shown to possess biological activity in related molecules. ossila.com The Wittig reaction offers another route to introduce carbon-carbon double bonds, as demonstrated in the synthesis of caffeic acid phenylethyl amide derivatives from 3-fluoro-4-hydroxybenzaldehyde. ossila.com

The hydroxyl group can be alkylated or acylated to introduce a range of substituents. This not only modifies the steric and electronic properties of the molecule but can also serve as a protecting group strategy during multi-step syntheses. The regioselective protection of hydroxyl groups in dihydroxybenzaldehydes has been achieved using various protecting groups, which could be applicable to this compound. nih.gov

The aromatic ring itself can be further functionalized through electrophilic or nucleophilic substitution reactions, although the existing substitution pattern will heavily influence the feasibility and regioselectivity of such transformations. For instance, formylation or Baeyer-Villiger oxidation sequences have been used to introduce additional functional groups onto substituted benzene (B151609) rings. whiterose.ac.uk

These derivatization strategies, summarized in the table below, provide a versatile toolkit for chemists to generate libraries of compounds based on the this compound scaffold, enabling the exploration of their potential in various scientific and technological fields.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Derivative Type |

|---|---|---|---|

| Aldehyde Group | Condensation | Amines, hydrazines, hydroxylamines | Imines, hydrazones, oximes |

| Wittig Reaction | Phosphonium ylides | Alkenes | |

| Oxidation | KMnO₄, Ag₂O | Carboxylic acids | |

| Reduction | NaBH₄, H₂/Pd-C | Alcohols | |

| Hydroxyl Group | Alkylation | Alkyl halides, sulfates | Ethers |

| Acylation | Acyl chlorides, anhydrides | Esters | |

| Aromatic Ring | Electrophilic Substitution | Halogens, nitric acid, sulfuric acid | Further substituted benzaldehydes |

Exploration of Biological Activities and Mechanisms Preclinical and in Vitro Studies of 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Investigation of Antimicrobial Potency of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde against Model Pathogens (e.g., Bacterial, Fungal Strains)

Direct studies on the antimicrobial properties of this compound are not extensively available in the current body of scientific literature. However, significant insights can be drawn from the well-documented antimicrobial effects of its non-fluorinated analog, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB).

HMB, a naturally occurring compound found in medicinal plants like Decalipus hamiltonii and Hemidesmus indicus, has demonstrated a broad spectrum of antimicrobial activity. researchgate.netscispace.com It has been reported to possess antibacterial, antifungal, and anti-inflammatory properties. scispace.com For instance, HMB has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Studies suggest that its mechanism of action against S. aureus involves targeting the cell membrane. nih.gov

Furthermore, HMB has exhibited potent antifungal activity against Fusarium graminearum, a significant pathogen affecting cereal crops. nih.govnih.gov Research indicates that HMB disrupts the fungal cell membrane and can inhibit mycotoxin biosynthesis. nih.govfrontiersin.org The minimum inhibitory concentration (MIC) of HMB against the mycelial growth of F. graminearum has been determined to be 200 μg/mL. nih.gov One study found that HMB could dislodge nearly 80% of preformed MRSA biofilms. nih.gov Another study highlighted that both the essential oil of Periploca sepium and its main component, 2-hydroxy-4-methoxybenzaldehyde, exhibited antimicrobial activities against all tested bacteria and fungi, with minimum bactericidal/fungicidal concentrations (MBC/MFC) ranging from 125 μg/mL to 300 μg/mL. mdpi.com

The introduction of a fluorine atom to the benzaldehyde (B42025) ring, as in the case of this compound, could potentially modulate this antimicrobial activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its interaction with microbial targets. However, without specific experimental data, this remains a hypothesis.

Table 1: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB) against select pathogens

| Microorganism | Activity | Concentration | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Antibacterial / Antibiofilm | - | nih.govresearchgate.net |

| Fusarium graminearum | Antifungal | MIC: 200 μg/mL | nih.govnih.gov |

| Various Bacteria and Fungi | Antimicrobial | MBC/MFC: 125-300 μg/mL | mdpi.com |

Antioxidant and Free Radical Scavenging Capabilities of this compound

The antioxidant potential of this compound has not been directly evaluated. However, the antioxidant and free radical scavenging activities of its parent compound, 2-hydroxy-4-methoxybenzaldehyde, are well-documented. researchgate.netscispace.com Phenolic compounds, characterized by the presence of a hydroxyl group attached to an aromatic ring, are known for their antioxidant properties. This activity is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

Studies on 2-hydroxy-4-methoxybenzaldehyde have confirmed its antioxidant capabilities. mdpi.com The essential oil of Periploca sepium, which contains a high concentration of this compound, has demonstrated moderate antioxidant activity in various assays, including DPPH free radical scavenging. mdpi.com

The presence of the hydroxyl group in the structure of this compound suggests that it may also possess antioxidant properties. The fluorine atom's electron-withdrawing nature could influence the hydrogen-donating ability of the hydroxyl group, potentially altering its antioxidant capacity. Further research is necessary to elucidate the specific antioxidant and free radical scavenging capabilities of this fluorinated derivative.

Enzyme Inhibition Studies of this compound (e.g., Tyrosinase, Acetylcholinesterase, Cyclooxygenases, VEGFR-2)

The enzyme inhibitory potential of this compound is an area of significant interest, largely inferred from studies on related benzaldehyde derivatives.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. nih.gov Several benzaldehyde derivatives have been investigated as tyrosinase inhibitors. researchgate.net Notably, 2-hydroxy-4-methoxybenzaldehyde has been identified as a potent tyrosinase inhibitor. thegoodscentscompany.comsigmaaldrich.com The structural features of flavonoids, such as the 3-hydroxy-4-keto moiety, are known to chelate copper in the active site of tyrosinase, leading to competitive inhibition. nih.gov Studies on 4-substituted benzaldehydes with electron-withdrawing groups have shown that these compounds can act as tyrosinase inhibitors. nih.gov For example, 4-fluorobenzaldehyde has been reported to inhibit mushroom tyrosinase with a 50% inhibitory concentration of 387 μM. nih.gov Given these findings, it is plausible that this compound could also exhibit tyrosinase inhibitory activity.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. 2-hydroxy-4-methoxybenzaldehyde is known to inhibit AChE, suggesting its potential in addressing neurodegenerative disorders. scispace.com The effect of fluorination on this activity for this compound has not been reported.

Cyclooxygenases and VEGFR-2 Inhibition: Information regarding the direct inhibition of cyclooxygenases (COX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by this compound is scarce. VEGFR-2 is a key mediator of angiogenesis, and its inhibitors are valuable in cancer therapy. nih.govresearchgate.net While numerous synthetic compounds are being explored as VEGFR-2 inhibitors, the specific role of this benzaldehyde derivative is yet to be determined. nih.govnih.gov

Table 2: Reported Tyrosinase Inhibitory Activity of a Related Fluorinated Benzaldehyde

| Compound | Enzyme Source | IC50 | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | 387 μM | nih.gov |

Interactions of this compound with Cellular Targets in In Vitro Models (e.g., Cell Line Studies for Cytotoxicity, Apoptosis Induction)

Derivatives of 3-fluoro-4-hydroxybenzaldehyde (B106929) have been used to synthesize analogues of curcuminoids, which have shown inhibitory effects against human ovarian cancer cell lines with a half-maximal inhibitory concentration (IC50) of 0.75 μM. ossila.com Additionally, 3-fluoro-4-methoxybenzaldehyde (B1294953) has been noted for its inhibitory properties against cancer cells. biosynth.com

Numerous synthetic derivatives are being investigated for their cytotoxic effects against various cancer cell lines, including those of breast cancer. nih.gov These compounds often exert their effects through mechanisms such as inducing apoptosis and cell cycle arrest. nih.gov The specific interactions of this compound with cellular targets and its potential for cytotoxicity and apoptosis induction remain to be investigated through dedicated in vitro studies.

Potential as a Chemical Probe for Elucidating Biological Pathways

There is currently no specific information in the scientific literature regarding the use of this compound as a chemical probe for elucidating biological pathways. Its potential in this area would depend on its specific and potent interactions with a particular biological target, which are yet to be fully characterized.

Advanced Analytical and Detection Methodologies for 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde in Research Settings

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation, Identification, and Quantification of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde in Complex Mixtures

Chromatographic methods are indispensable for the analysis of this compound, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the premier method for the separation and quantification of this compound. This technique separates compounds based on their hydrophobicity. Given the polar nature of the hydroxyl and aldehyde groups, coupled with the nonpolar character of the benzene (B151609) ring, a C18 or C8 stationary phase is typically effective.

The mobile phase generally consists of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component, often acidified with acetic, phosphoric, or formic acid to ensure the protonation of the phenolic hydroxyl group and achieve sharp, symmetrical peaks. s4science.at Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. nih.gov Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD), with the maximum absorbance wavelength for similar phenolic aldehydes typically falling in the range of 230-310 nm. researchgate.net

Interactive Data Table: Illustrative HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol | Acidified aqueous phase suppresses ionization; organic phase elutes the compound. |

| Elution Mode | Gradient | Allows for optimal separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV-Vis/DAD at ~254 nm and 280 nm | Wavelengths where phenolic aldehydes exhibit strong absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides an orthogonal approach for the identification and quantification of this compound. Due to the compound's polarity and potential for thermal degradation, a derivatization step is often necessary to increase its volatility and thermal stability. nih.govnih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov

The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for definitive identification.

Interactive Data Table: Potential GC-MS Method Parameters

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation with BSTFA | Increases volatility and thermal stability for GC analysis. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, nonpolar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Start at 100°C, ramp to 280°C | Temperature gradient to separate compounds based on boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Scan Range | 35-450 amu | Covers the expected mass range of the derivatized compound and its fragments. matec-conferences.org |

Electrochemical Methods for Sensing and Detection of this compound

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of this compound. The presence of the electroactive phenolic hydroxyl group and the aldehyde group makes the compound suitable for analysis by techniques such as voltammetry. researchgate.net

The fundamental principle involves the oxidation of the phenolic group at the surface of a working electrode when a specific potential is applied. The resulting current is directly proportional to the concentration of the analyte in the solution. Various working electrodes can be employed, including glassy carbon electrodes (GCE), carbon paste electrodes, and pencil graphite (B72142) electrodes. dergipark.org.trnih.gov To enhance sensitivity and selectivity, these electrodes can be chemically modified with materials like graphene, carbon nanotubes, or specific polymers that facilitate the electron transfer process. nih.govdergipark.org.tr

Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are commonly used techniques. researchgate.netdergipark.org.tr CV is useful for characterizing the electrochemical behavior of the compound, such as determining its oxidation potential, while DPV is often preferred for quantitative analysis due to its lower detection limits and better resolution. The analysis is performed in a supporting electrolyte, such as a phosphate (B84403) or Britton-Robinson buffer, to maintain constant pH and ionic strength. dergipark.org.tr The oxidation peak potential for structurally similar vanillin (B372448) has been observed at approximately +0.7 V to +0.9 V (vs. Ag/AgCl), and a similar potential would be expected for this compound. researchgate.netmdpi.com

Spectrophotometric and Fluorimetric Techniques for the Detection and Characterization of this compound

Spectroscopic techniques provide rapid and non-destructive methods for the detection and characterization of this compound.

Spectrophotometry (UV-Vis Absorption):

UV-Vis spectrophotometry is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons from a ground state to a higher energy excited state. The aromatic ring and carbonyl group in this compound contain π electrons that undergo π → π* transitions, resulting in strong absorption bands. researchgate.net The hydroxyl, methoxy (B1213986), and fluoro substituents on the benzene ring act as auxochromes, influencing the position and intensity of these absorption maxima (λmax). Based on data from similar substituted benzaldehydes, strong absorption bands can be expected in the UV region, likely between 230-280 nm and a weaker band at longer wavelengths, around 310-350 nm. uni-muenchen.decdnsciencepub.com This technique is particularly useful for quantitative analysis using the Beer-Lambert law, which relates absorbance directly to concentration.

Fluorimetry (Fluorescence Spectroscopy):

Fluorescence spectroscopy is an even more sensitive technique that can be applied to phenolic compounds. horiba.com It involves exciting the molecule at a specific wavelength, causing it to move to a higher electronic state. As it returns to the ground state, it emits light (fluorescence) at a longer wavelength. Many phenolic compounds are naturally fluorescent. nih.govresearchgate.net The excitation and emission wavelengths are characteristic of the compound and its environment. For phenolic compounds, excitation is typically performed in the UV range (e.g., 270-280 nm), with emission occurring in the range of 300-350 nm. researchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, allowing for highly sensitive quantification, often reaching lower detection limits than absorption spectrophotometry.

Structure Activity/property Relationships Sar/spr of 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde Analogues

Impact of Fluorine Substitution on Electronic Properties and Molecular Interactions of Benzaldehyde (B42025) Derivatives

The introduction of a fluorine atom into the benzaldehyde ring significantly alters its electronic properties and potential for molecular interactions. Fluorine is the most electronegative element, and its strong electron-withdrawing nature, when attached to an aromatic ring, can have a profound impact. This effect is primarily due to the inductive effect, where the fluorine atom pulls electron density away from the aromatic ring. This can influence the reactivity of the aldehyde group and the acidity of the hydroxyl group.

Fluorine's small size allows it to replace hydrogen with minimal steric hindrance, a property that is highly valuable in medicinal chemistry. The substitution of fluorine for a hydroxyl group is of particular interest as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov This difference can dramatically alter the binding of a molecule to a biological target.

The electronic modulation by fluorine can also influence the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong, which can make the molecule more resistant to metabolic degradation, a desirable property in drug design.

Influence of Hydroxyl and Methoxy (B1213986) Groups on Hydrogen Bonding, Lipophilicity, and Molecular Recognition of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

The hydroxyl (-OH) and methoxy (-OCH3) groups on the this compound ring play a pivotal role in defining its physicochemical properties and its interaction with biological systems. The hydroxyl group, being a hydrogen bond donor and acceptor, can form strong intermolecular hydrogen bonds with amino acid residues in enzyme active sites or with other biological targets. This is often a key factor in the molecular recognition and binding affinity of a compound. The presence of a hydroxyl group at the ortho position to the aldehyde can also lead to the formation of an intramolecular hydrogen bond, which can influence the conformation and reactivity of the molecule.

The methoxy group, while also capable of acting as a hydrogen bond acceptor, primarily influences the lipophilicity of the molecule. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a methoxy group generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.

The interplay between the hydroxyl and methoxy groups, along with the fluorine atom, creates a unique electronic and steric environment on the benzaldehyde ring. This specific arrangement of functional groups dictates how the molecule will interact with its biological targets, influencing both its potency and selectivity. For instance, the presence and position of hydroxyl groups have been shown to be important for the antimicrobial activity of aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde. rsc.org

Systematic Structural Modifications of this compound and Their Effect on Preclinical Biological Activity (e.g., in vitro Enzyme Inhibition, Antimicrobial Potency)

Systematic structural modifications of the this compound scaffold can lead to significant changes in its biological activity. The antimicrobial properties of substituted salicylaldehydes, for example, are highly dependent on the nature and position of the substituents. nih.govnih.gov While unsubstituted salicylaldehyde (B1680747) shows minimal activity, the introduction of halogens, additional hydroxyl groups, or nitro groups can produce highly potent compounds. nih.gov

The antimicrobial activity of these compounds is not uniform across different microbial species, indicating that the structure-activity relationships can be microbe-specific. nih.govnih.gov For instance, halogenated salicylaldehydes have shown remarkable activity against yeasts like Candida albicans. nih.gov The non-fluorinated analogue, 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1024 µg/ml. nih.gov Another study found that 4,6-dimethoxysalicylaldehyde (B1329352) had considerable activity against C. albicans but minimal activity against bacteria. nih.gov These findings underscore the importance of specific substitution patterns for targeted antimicrobial action.

Below is an illustrative data table compiling antimicrobial activity for some substituted benzaldehyde derivatives from the literature. It is important to note that these compounds were not all tested under the same conditions or against the same panel of microbes, so direct comparisons should be made with caution.

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | nih.gov |

| 3,5-Dichlorosalicylaldehyde | Candida albicans | 4 | nih.gov |

| 3,5-Diiodosalicylaldehyde | Candida albicans | 4 | nih.gov |

| 5-Bromosalicylaldehyde | Saccharomyces cerevisiae | 8 | nih.gov |

| 3,5-Dibromosalicylaldehyde | Bacillus cereus | 16 | nih.gov |

Correlations between Structural Features and Spectroscopic Signatures of this compound Derivatives

The structural features of this compound and its analogues can be correlated with their spectroscopic signatures, particularly from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide valuable information about the functional groups present and the electronic environment of the atoms within the molecule.

In IR spectroscopy, the carbonyl (C=O) stretching vibration of the aldehyde group is a prominent feature, typically appearing in the range of 1680-1700 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, tend to shift this absorption to a higher wavenumber (frequency). The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can cause this band to be broader and shifted to a lower frequency. The C-O stretching of the methoxy group typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms. The aldehyde proton is highly deshielded and appears as a singlet in the range of δ 9.5-10.5 ppm. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, and their chemical shifts and coupling patterns will be influenced by the positions of the fluorine, hydroxyl, and methoxy groups. The methoxy protons will give a sharp singlet around δ 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift can vary depending on the solvent and concentration, but it is often observed in the δ 5.0-8.0 ppm range for phenolic hydroxyls.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is characteristic and appears in the highly deshielded region of δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with their specific chemical shifts being influenced by the attached substituents. The carbon of the methoxy group will be found around δ 55-60 ppm.

The following table provides illustrative spectroscopic data for some related benzaldehyde derivatives.

| Compound | Spectroscopic Data (¹H NMR, δ ppm) | Spectroscopic Data (IR, cm⁻¹) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Aldehyde H: ~11.4 (s, 1H), Aromatic H: ~6.4-7.4 (m, 3H), Methoxy H: ~3.8 (s, 3H) | O-H: ~3100 (broad), C=O: ~1640 | nist.govchemicalbook.com |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | Aldehyde H: 9.81 (s, 1H), Aromatic H: 7.42 (d, 1H), 7.35 (s, 1H), 7.03 (d, 1H), Methoxy H: 3.96 (s, 3H) | O-H: ~3300 (broad), C=O: ~1680 | nist.gov |

| 3-Fluoro-2-hydroxybenzaldehyde | - | O-H: ~3200 (broad), C=O: ~1660 | chemicalbook.com |

| 3-Fluoro-4-methoxybenzaldehyde (B1294953) | Aldehyde H: 9.85 (s, 1H), Aromatic H: 7.7-7.2 (m, 3H), Methoxy H: 3.98 (s, 3H) | C=O: ~1690 | chemicalbook.com |

Emerging Applications of 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde in Materials Science and Organic Electronics

Role as a Building Block in the Synthesis of Novel Polymeric Materials

The aldehyde and hydroxyl groups on 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde are key features that enable its use as a monomer in polymerization reactions. The aldehyde functionality can readily participate in condensation reactions with various co-monomers, such as amines and active methylene (B1212753) compounds, to form a diverse range of polymers.

For instance, the reaction with diamines would lead to the formation of poly(azomethine)s, also known as poly(Schiff base)s. These polymers are known for their thermal stability, semiconducting properties, and ability to form metal complexes, making them interesting for applications in electronics and catalysis. The fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound would further modulate the properties of the resulting polymers, potentially enhancing their solubility, thermal stability, and electronic characteristics.

Similarly, aldol-type condensation reactions with compounds containing acidic C-H bonds could yield polymers with extended conjugation, which are of interest for their optical and electronic properties. The specific combination of substituents on the aromatic ring of this benzaldehyde (B42025) derivative offers a unique opportunity to fine-tune the polymer properties.

Table 1: Potential Polymerization Reactions of this compound

| Reaction Type | Co-monomer | Resulting Polymer Class | Potential Properties |

| Condensation | Diamines | Poly(azomethine)s | Thermal stability, semiconductivity, metal-chelating |

| Condensation | Diols/Phenols | Poly(acetal)s | Chemical resistance, processability |

| Aldol (B89426) Condensation | Ketones/Nitriles | Vinylogous Polymers | Extended conjugation, optical properties |

Potential in the Development of Luminescent and Optoelectronic Materials

The aromatic structure of this compound, particularly when incorporated into larger conjugated systems, suggests its potential for creating luminescent and optoelectronic materials. The interplay between the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluoro and aldehyde groups can lead to interesting photophysical properties, including fluorescence.

Derivatives of this compound, particularly those formed through reactions that extend the π-conjugated system, could exhibit tunable emission wavelengths. For example, Schiff bases derived from this compound could display aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) phenomena, which are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The fluorine substituent can enhance the performance of organic electronic materials by increasing their electron affinity, improving charge transport, and enhancing their stability. Therefore, polymers and small molecules derived from this fluorinated benzaldehyde are promising candidates for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Applications in Supramolecular Chemistry and Self-Assembly Processes

The hydroxyl and aldehyde groups of this compound are capable of forming strong hydrogen bonds, which are fundamental to supramolecular chemistry and self-assembly. These directional interactions can be exploited to construct well-defined, ordered structures in the solid state or in solution.

For instance, the molecule could self-assemble into various architectures, such as dimers, chains, or more complex networks, through intermolecular hydrogen bonding. The presence of the fluorine atom can also lead to the formation of C–H···F hydrogen bonds, further directing the self-assembly process and influencing the crystal packing.

Furthermore, this compound can be used to synthesize larger molecules, such as macrocycles or cavitands, which can act as hosts in host-guest chemistry or as building blocks for more intricate supramolecular assemblies. The ability to form ordered structures is crucial for the development of functional materials with applications in areas such as molecular recognition, sensing, and catalysis. The specific substitution pattern of this compound offers a unique handle to control these self-assembly processes and create novel supramolecular materials.

Conclusion and Future Research Directions for 3 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Summary of Key Research Findings and Contributions to the Understanding of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

A comprehensive review of available scientific literature indicates that dedicated research focusing exclusively on this compound is exceptionally limited. Publicly accessible studies detailing its synthesis, characterization, or application are not prominent. The understanding of this specific molecule is therefore primarily inferential, based on the well-documented chemistry of its structural relatives.

Research on related compounds, such as vanillin (B372448), o-vanillin, and other halogenated benzaldehydes, provides a context for its potential properties. For instance, studies on o-vanillin and its derivatives have highlighted their significant antifungal and antimicrobial properties. researchgate.net Similarly, other fluorinated hydroxybenzaldehydes have been utilized as key intermediates in the synthesis of biologically active molecules, including curcuminoid analogues with anticancer activity and hydrazone derivatives with anti-inflammatory properties. ossila.com The presence of the aldehyde, hydroxyl, methoxy (B1213986), and fluoro groups on a benzene (B151609) ring suggests its potential utility as a versatile chemical building block.

Unaddressed Research Questions and Knowledge Gaps in the Study of This Compound

The primary knowledge gap is the absence of fundamental data concerning this compound. This presents a field rich with opportunities for foundational research.

Key Unaddressed Questions:

Synthesis and Characterization: There is no established, optimized synthetic protocol for this compound. Consequently, its fundamental physicochemical properties—such as melting point, boiling point, solubility, and comprehensive spectral data (NMR, IR, MS)—are not documented.

Chemical Reactivity: The influence of the fluorine atom on the reactivity of the adjacent hydroxyl and aldehyde groups has not been investigated. Understanding its reaction kinetics and thermodynamic parameters is crucial for its application as a synthetic intermediate.

Biological Activity Profile: The non-fluorinated analogue, 2-hydroxy-4-methoxybenzaldehyde (B30951), is known to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. researchgate.netnih.gov It remains unknown if this compound exhibits similar or enhanced biological effects. Its potential as an enzyme inhibitor or a modulator of cellular pathways is completely unexplored.

Material Science Potential: Vanillin and its derivatives have been successfully used to create novel polymers and functional materials. mdpi.com Whether this compound can serve as a monomer or a precursor for advanced materials, such as specialty polymers, ligands for coordination chemistry, or photosensitive materials, is an open question.

Metabolic Fate and Toxicology: No information is available regarding the metabolic pathway, stability, or toxicological profile of this compound. Such data is essential before any consideration for pharmaceutical or biological applications.

Proposed Future Research Avenues for this compound

Given the significant knowledge gaps, future research should be directed toward building a foundational understanding of this compound.

Novel Synthetic Routes: A primary research goal should be the development and optimization of a reliable synthetic route. Potential strategies could include the selective formylation of a corresponding 2-fluoro-5-methoxyphenol (B185890) or the fluorination of a 2-hydroxy-4-methoxybenzaldehyde precursor. Exploring modern synthetic methods, such as C-H activation or microflow technologies, could lead to efficient and scalable production.

Expanded in vitro Biological Targets: A systematic screening of the compound's biological activity is a critical next step. Drawing inspiration from its analogues, research should focus on:

Antimicrobial and Antifungal Assays: Testing against a broad panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and spectrum of activity, comparing its efficacy to vanillin and o-vanillin. researchgate.netnih.gov

Anticancer Screening: Evaluating its cytotoxicity against various cancer cell lines, similar to studies on curcuminoid derivatives synthesized from other fluorinated benzaldehydes. ossila.com

Antioxidant and Anti-inflammatory Activity: Quantifying its radical scavenging ability and its potential to inhibit key inflammatory markers, such as macrophage migration inhibitory factor, an area where related phenolic hydrazones have shown promise. ossila.com

Advanced Material Applications: The unique combination of functional groups makes this compound an attractive candidate for material science.

Polymer Chemistry: Investigating its use as a monomer for creating novel functional polymers, such as polyesters or polyurethanes, whose properties could be fine-tuned by the presence of the fluorine atom. mdpi.com

Coordination Chemistry: Employing it in the synthesis of Schiff base ligands. The resulting metal complexes could be explored for catalytic, magnetic, or fluorescent properties. researchgate.net

Broader Implications of Research on Halogenated and Functionalized Aromatic Aldehydes

The study of specific molecules like this compound has wider implications for chemical and biological sciences. Halogenated and functionalized aromatic aldehydes represent a vital class of organic intermediates.

The introduction of a halogen, particularly fluorine, into an organic molecule can profoundly alter its properties. Fluorine's high electronegativity can modify the acidity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidation. Furthermore, it can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. These attributes make fluorinated compounds highly valuable in the design of pharmaceuticals and agrochemicals. researchgate.net

Functionalized aromatic aldehydes are versatile precursors in organic synthesis. The aldehyde group is readily transformed into a wide array of other functionalities, enabling the construction of complex molecular architectures. aip.org They are cornerstone building blocks for natural product synthesis, drug discovery, and the creation of fragrances and polymers. Therefore, research into novel, multi-functionalized aldehydes like the one discussed here expands the toolbox available to synthetic chemists and drives innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoro-2-hydroxy-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves selective fluorination and methoxylation of benzaldehyde derivatives. For example, fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under controlled pH to avoid over-fluorination. Methoxylation is often introduced via nucleophilic aromatic substitution (SNAr) using methoxide ions. Optimization includes temperature control (e.g., 0–5°C for fluorination to minimize side reactions) and solvent selection (e.g., DMF for SNAr reactivity). Characterization via H/C NMR and HRMS confirms regioselectivity and purity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer : Key techniques include:

- H NMR : Distinct signals for the aldehyde proton (~10 ppm), aromatic protons (split by fluorine coupling, e.g., Hz), and methoxy group (~3.8 ppm).

- FTIR : Stretching vibrations for C=O (~1680 cm), phenolic O-H (~3200 cm), and C-F (~1100 cm).

- HRMS : Molecular ion peak at m/z 170.14 (CHFO) with isotopic patterns confirming fluorine presence. Comparison with analogs (e.g., 3-fluoro-4-hydroxybenzaldehyde) highlights shifts in methoxy and hydroxyl proton signals .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electron density distribution to identify reactive sites. The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) are simulated using the Conductor-like Screening Model (COSMO) to predict reaction rates. Experimental validation involves kinetic studies under varying solvent conditions .

Q. How does the fluorine substituent influence the compound’s biological activity in medicinal chemistry applications?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing oxidative metabolism. In vitro assays (e.g., cytochrome P450 inhibition studies) compare fluorinated vs. non-fluorinated analogs. For example, fluorine’s electronegativity strengthens hydrogen bonding with target enzymes (e.g., kinases), validated via X-ray crystallography of ligand-protein complexes. Toxicity screening (Ames test, hepatocyte assays) evaluates fluorine’s impact on cytotoxicity .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how are they addressed?

- Methodological Answer : Competing reactions at the 2-hydroxy and 4-methoxy groups require protective group strategies. For example, protecting the hydroxyl group as a silyl ether (e.g., TBSCl) before methoxylation prevents undesired side reactions. Regioselectivity is monitored via LC-MS during reaction progression. Catalyst screening (e.g., Pd/C for hydrogenolysis) ensures selective deprotection without altering the fluorine substituent .

Q. How is the compound’s stability assessed under varying pH and temperature conditions for pharmaceutical formulation studies?

- Methodological Answer : Accelerated stability testing (ICH guidelines) involves:

- pH-dependent degradation : Incubation in buffers (pH 1–12) at 40°C for 14 days, analyzed via HPLC for degradation products (e.g., demethoxylation or defluorination).

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B conditions. Results inform storage recommendations (e.g., inert atmosphere, low humidity) .

Comparative and Analytical Questions

Q. What analytical techniques differentiate this compound from its structural isomer, 4-fluoro-3-hydroxy-2-methoxybenzaldehyde?

- Methodological Answer :

- NOESY NMR : Correlates spatial proximity of substituents; the fluorine’s position alters cross-peak patterns between aromatic protons.

- X-ray crystallography : Resolves crystal packing and bond angles, confirming substituent positions.

- HPLC with chiral columns : Separates isomers based on retention times when derivatized with chiral auxiliaries (e.g., Mosher’s acid) .

Q. How does the compound’s solubility profile compare to non-fluorinated benzaldehyde derivatives, and what implications does this have for reaction design?

- Methodological Answer : Fluorine reduces polarity, decreasing water solubility (e.g., 8.45 mg/mL for 4-hydroxybenzaldehyde vs. <5 mg/mL for the fluorinated analog). Solubility parameters (Hansen solubility sphere) guide solvent selection: fluorinated alcohols (e.g., hexafluoroisopropanol) improve solubility for reactions. COSMO-RS simulations predict miscibility with co-solvents like DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.